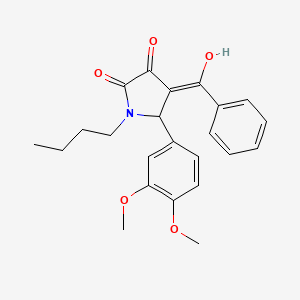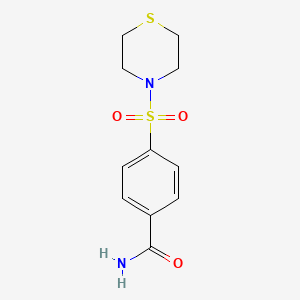![molecular formula C17H20ClNO4 B5318248 6-chloro-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5318248.png)
6-chloro-8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound belongs to a class of organic compounds known as chromen-2-ones. It is characterized by specific structural features, including a chromen-2-one ring system and various substituents like chloro, hydroxy, and morpholinyl groups.
Synthesis Analysis
- Synthesis of similar compounds typically involves reactions under specific conditions like microwave irradiation (Kuarm et al., 2011).
Molecular Structure Analysis
- The molecular structure of related compounds is often analyzed through crystallography. For instance, the crystal structure of a similar compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined using X-ray crystallography, revealing details about its monoclinic crystal system (Manolov et al., 2012).
Chemical Reactions and Properties
- Chemical reactions involving chromen-2-one derivatives often result in the formation of products with distinct stereochemistry and molecular configurations. For example, the reaction of 3-nitro-2H-chromenes with morpholinocyclopentene under certain conditions leads to the formation of trisubstituted chromanes (Korotaev et al., 2017).
Physical Properties Analysis
- The physical properties of chromen-2-one derivatives are often characterized by spectroscopic methods, including NMR and mass spectrometry. These methods provide insights into the compound’s structure and physical characteristics (Channabasappa et al., 2018).
Chemical Properties Analysis
- The chemical properties of such compounds can be explored through various analytical techniques. Density Functional Theory (DFT) calculations, for instance, are used to investigate the equilibrium geometry and electronic structure of related compounds (Halim & Ibrahim, 2017).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its biological activities, and development of its pharmaceutical applications . Additionally, research could also focus on modifying its structure to enhance its properties or reduce any potential side effects .
Propiedades
IUPAC Name |
6-chloro-8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-9-4-15(20)23-17-12(9)5-14(18)16(21)13(17)8-19-6-10(2)22-11(3)7-19/h4-5,10-11,21H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJYOPWDHYJDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C3C(=CC(=C2O)Cl)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5318168.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)

![ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate](/img/structure/B5318191.png)
![3,5-dihydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5318224.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5318225.png)
![7-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-4-amine](/img/structure/B5318227.png)

![ethyl [3-(3,4-dimethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5318247.png)

![4-{1-[(3-isopropylisoxazol-5-yl)methyl]-1H-imidazol-2-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5318261.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpentanamide](/img/structure/B5318263.png)
